molecular formula C23H18N4O4 B2564397 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide CAS No. 1105206-09-4

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2564397
CAS No.: 1105206-09-4
M. Wt: 414.421
InChI Key: IHXDIZADGIXUNH-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • 2-methyl substitution on the quinazolinone ring.
  • 3-phenyl group attached to the dihydroquinazolinone moiety.
  • 6-position acetamide linkage with a 4-nitrophenyl substituent.

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-15-24-21-12-9-17(14-20(21)23(29)26(15)18-5-3-2-4-6-18)25-22(28)13-16-7-10-19(11-8-16)27(30)31/h2-12,14H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXDIZADGIXUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

  • Formation of Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with acetic anhydride under acidic conditions.

  • Introduction of Substituents: : The phenyl group at the 3-position and the nitrophenyl group at the 6-position are introduced through subsequent reactions involving electrophilic aromatic substitution.

  • Final Acylation: : The final step involves acylation of the quinazolinone core with 2-(4-nitrophenyl)acetyl chloride to yield the target compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by appropriate reagents and conditions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: : Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia, amines).

Major Products Formed:
  • Oxidation: : Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: : Formation of amines, alcohols, or aldehydes.

  • Substitution: : Formation of halogenated derivatives, nitro compounds, or amine derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : Investigated for its antimicrobial and antifungal properties.

  • Medicine: : Studied for its potential therapeutic effects in treating diseases such as cancer, inflammation, and bacterial infections.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can act as an electron-withdrawing group, enhancing the compound's reactivity and binding affinity to biological targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

Thioacetamide-Linked Derivatives
  • Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5, )
    • Key Differences :
  • Thioether linkage (C-S-C) instead of a direct acetamide bond.
  • 4-sulfamoylphenyl substitution on the quinazolinone vs. the target’s 3-phenyl group.
  • N-phenyl acetamide vs. the target’s 4-nitrophenyl acetamide.
    • Impact :
  • Sulfur linkages may enhance conformational flexibility but reduce metabolic stability.
  • The sulfamoyl group (electron-withdrawing) and nitro group (also electron-withdrawing) both polarize the molecule, but the nitro group offers stronger resonance effects .
Chlorophenyl-Substituted Derivatives
  • Example : 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide ()
    • Key Differences :
  • 6-chloro substitution on the quinazolinone vs. the target’s 2-methyl group.
  • 4-isopropylphenyl acetamide vs. 4-nitrophenyl acetamide.
    • Impact :
  • The bulky isopropyl group may hinder membrane permeability compared to the planar nitro group .

Heterocyclic Analogues with Acetamide Linkages

1,3,4-Thiadiazole Derivatives
  • Example: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]acetamide () Key Differences:
  • 1,3,4-thiadiazole core replaces the quinazolinone.
  • 4-nitrophenyl is retained but on a different heterocycle.
    • Impact :
  • Thiadiazoles are more rigid and may exhibit different binding affinities.
  • The nitro group’s positioning on a five-membered ring could alter electronic distribution compared to the quinazolinone system .
Pyridazin-3(2H)-one Derivatives
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()
    • Key Differences :
  • Pyridazinone core with a methoxybenzyl group.
  • 4-bromophenyl acetamide vs. 4-nitrophenyl acetamide.
    • Impact :
  • Bromine’s steric bulk and moderate electron-withdrawing effects differ from nitro’s strong resonance withdrawal.
  • Pyridazinones may exhibit distinct hydrogen-bonding patterns due to altered nitrogen positioning .

Substituent Effects on Acetamide Moieties

Nitrophenyl vs. Methoxyphenyl
  • Example : 2-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide ()
    • Key Differences :
  • 4-methoxyphenyl (electron-donating) vs. 4-nitrophenyl (electron-withdrawing).
    • Impact :
  • Methoxy groups increase lipophilicity (higher logP) but reduce electrophilic reactivity.
Sulfamoylphenyl vs. Phenyl
  • Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide ()
    • Key Differences :
  • 4-sulfamoylphenyl introduces hydrogen-bonding capacity.
    • Impact :
  • Sulfamoyl groups may enhance target binding via hydrogen bonds, whereas nitro groups rely on electrostatic interactions .

Melting Points and Stability

  • Target Compound : Melting point unspecified, but nitro-substituted analogues (e.g., ) exhibit high melting points (>250°C) due to polarity.
  • Analogues :
    • Methoxyphenyl derivatives (): ~309 g/mol, lower than nitro analogues (~351 g/mol).
    • Thioacetamide derivatives (): Melting points range from 170.5°C to 315.5°C, reflecting substituent-dependent crystallinity .

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